molecular formula C12H10BrNO2S B2766491 Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate CAS No. 1000409-69-7

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Cat. No.: B2766491
CAS No.: 1000409-69-7
M. Wt: 312.18
InChI Key: XUOIWXINVKOLFX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring substituted with an amino group, a bromo group, a phenyl group, and a carboxylate group .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research demonstrates the synthesis of new 3-aminopyrroles from acetophenone and glycine derivatives, including the use of related compounds for anticonvulsant activity testing, highlighting potential applications in pharmaceutical development (Unverferth et al., 1998).

Crystal Structure and Computational Study

A study on Methyl-3-aminothiophene-2-carboxylate reveals its crystallization in the monoclinic crystal system and explores its interactions within crystal packing, offering insights into molecular properties critical for organic synthesis and material science applications (Tao et al., 2020).

Antipathogenic Activity

The synthesis and characterization of new thiourea derivatives, including related compounds, have been explored for their antipathogenic activity, particularly against biofilm-forming bacteria, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011).

Heterocyclic Disperse Dyes for Polyester Fibres

Research into the synthesis of novel heterocyclic disperse dyes incorporating thiophene moiety indicates its application in textile industry for dyeing polyester fibers, showcasing the compound's relevance in developing new materials with specific coloration properties (Iyun et al., 2015).

N-Arylation and Cross-Coupling Reactions

A practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling highlights its significance in facilitating diverse organic synthesis processes, particularly in constructing complex molecular architectures (Rizwan et al., 2015).

Phase Transfer Catalysis in Synthesis

The application of phase transfer catalysis for the synthesis of 3-amino-4-arylthiophene-2-carboxylates points towards eco-friendly synthetic strategies, emphasizing the importance of sustainable practices in chemical manufacturing (Shah, 2011).

Properties

IUPAC Name

methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOIWXINVKOLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-amino-5-phenylthiophene-2-carboxylate (2.33 g, 10 mmol) and phenyltrimethylammonium tribromide (9.4 g, 25 mmol) in dichloromethane (25 mL) and methanol (25 mL) was added calcium carbonate (4.03 g, 40 mmol) and the mixture stirred overnight. The solid was filtered off and the filtrate concentrated. The residue was purified by flash chromatography on silica gel using 1:10 ethyl acetate/hexanes to give 2.75 g of the title compound. 1H NMR (DMSO-d6) δ 7.62-7.65 (m, 2H), 7.47-7.51 (m, 3H), 3.80 (s, 3H).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two

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